4,5-Dipropyloxolan-2-one

Description

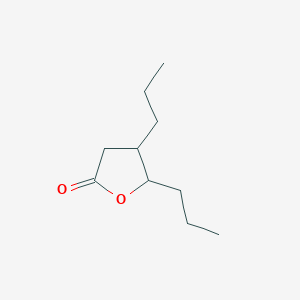

4,5-Dipropyloxolan-2-one is a substituted γ-lactone (a five-membered cyclic ester) characterized by two propyl groups attached to the 4- and 5-positions of the oxolane (tetrahydrofuran) ring. This structural motif confers unique physicochemical properties, including enhanced lipophilicity and steric bulk compared to simpler lactones like γ-butyrolactone.

Properties

CAS No. |

22334-94-7 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

4,5-dipropyloxolan-2-one |

InChI |

InChI=1S/C10H18O2/c1-3-5-8-7-10(11)12-9(8)6-4-2/h8-9H,3-7H2,1-2H3 |

InChI Key |

NLJHELVLYNZKLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CC(=O)OC1CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dipropyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,4-dipropyl-1,4-butanediol with a dehydrating agent such as sulfuric acid or phosphorus pentoxide. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at high temperatures. The catalyst, often a solid acid like zeolite, promotes the cyclization reaction, leading to the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dipropyloxolan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

Substitution: The propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Propyl-substituted carboxylic acids or ketones.

Reduction: More saturated oxolane derivatives.

Substitution: Halogenated oxolane derivatives.

Scientific Research Applications

4,5-Dipropyloxolan-2-one has several applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dipropyloxolan-2-one involves its interaction with various molecular targets. The oxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity. The specific pathways involved depend on the context of its use and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis based on analogous compounds and general lactone chemistry:

Structural and Functional Analogues

γ-Butyrolactone (GBL) Structure: Unsubstituted oxolan-2-one. Key Differences: Lacks propyl groups, resulting in lower molecular weight (86.09 g/mol vs. estimated ~184.27 g/mol for 4,5-dipropyloxolan-2-one) and higher polarity. GBL is a common solvent and precursor in polymer synthesis, whereas the propyl-substituted analogue may exhibit slower hydrolysis rates and increased solubility in nonpolar media .

5-Methyloxolan-2-one (Valerolactone)

- Structure : Contains a single methyl substituent.

- Key Differences : Reduced steric hindrance compared to 4,5-dipropyl derivatives. Valerolactone is widely used in biodegradable polymers (e.g., polyvalerolactone), but bulkier substituents like propyl groups could hinder polymerization kinetics or alter material properties .

4,5-Dimethyloxolan-2-one

- Structure : Methyl groups at positions 4 and 4.

- Key Differences : Shorter alkyl chains reduce lipophilicity compared to dipropyl derivatives. This compound has been studied for its role in chiral auxiliaries, but propyl groups might enhance enantioselectivity in certain reactions due to increased steric effects .

Physicochemical Properties

| Property | This compound (Estimated) | γ-Butyrolactone | 5-Methyloxolan-2-one |

|---|---|---|---|

| Molecular Weight (g/mol) | ~184.27 | 86.09 | 100.12 |

| Boiling Point (°C) | ~250–270 | 204–205 | 207–209 |

| Solubility | Low in water; high in organic solvents | Miscible with water | Moderate in water |

| Hydrolysis Rate (k, s⁻¹) | Slower due to steric hindrance | Fast | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.